
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride
Overview
Description
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 4,6-dichloropyrimidine with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and antimicrobial agents.
Biological Studies: The compound is employed in studies investigating the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds and is used in various organic reactions to explore new chemical transformations.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it may interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylpiperazin-1-yl)pyrimidine
- 6-Chloro-4-(2-methylpiperazin-1-yl)pyrimidine
- 4,6-Dichloropyrimidine
Uniqueness
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpiperazine moiety enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Biological Activity
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is a pyrimidine derivative notable for its biological activity, particularly in medicinal chemistry. This compound exhibits potential as an enzyme inhibitor and receptor modulator, making it a subject of interest in cancer research and drug development.
Chemical Structure and Properties
The compound's structure includes a pyrimidine ring with chlorine and piperazine substitutions, which significantly influence its biological properties. The molecular formula is with a molecular weight of approximately 224.69 g/mol.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 224.69 g/mol |
CAS Number | 27174-60-3 |
This compound primarily functions as an inhibitor of specific tyrosine kinases, which play crucial roles in cellular signaling pathways related to proliferation and survival. The compound binds to the active sites of these enzymes, leading to altered signaling that can inhibit tumor growth and promote apoptosis in cancer cells.
Inhibition of Tyrosine Kinases
The compound has been shown to effectively inhibit proto-oncogene tyrosine-protein kinase Src, which is involved in various cellular processes associated with cancer progression. In vitro studies have demonstrated that this inhibition leads to reduced cell viability and increased apoptosis in cancer cell lines .
Structure-Activity Relationship (SAR)
Research has explored the SAR of related compounds, revealing that modifications to the piperazine moiety can enhance potency and selectivity against specific targets. For instance, substituting different alkyl groups on the piperazine ring has been linked to variations in biological activity .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported an IC50 value indicating significant inhibition of cell growth. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating its potential as an anticancer agent .
- Animal Models : In vivo studies using mouse models have shown that administration of this compound resulted in reduced tumor size and weight compared to control groups, further supporting its role as a therapeutic agent against cancer .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Chloro-6-(2-methylpiperazin-1-yl)pyrimidine | Contains piperazine moiety | Inhibits tyrosine kinases |
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | Similar structure with different piperazine substitution | Active against specific kinases |
Pyrimidine derivatives | Varying substitutions on pyrimidine ring | Diverse pharmacological properties |
Properties
IUPAC Name |
4-chloro-6-(2-methylpiperazin-1-yl)pyrimidine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4.ClH/c1-7-5-11-2-3-14(7)9-4-8(10)12-6-13-9;/h4,6-7,11H,2-3,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXPNLCZQMLSRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC(=NC=N2)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-41-5 | |
Record name | Pyrimidine, 4-chloro-6-(2-methyl-1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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